molecular formula C9H8BrF2NO2 B2670578 Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate CAS No. 294181-95-6

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate

Cat. No. B2670578
CAS RN: 294181-95-6
M. Wt: 280.069
InChI Key: CCNNVRZLXOPTID-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate is a chemical compound with the molecular formula C9H10BrNO2 . It is also known by other names such as Ethyl 5-bromo-2-pyridineacetate and Ethyl 2- (5-bromo-2-pyridyl)acetate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate is 1S/C9H10BrNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate has a molecular weight of 244.09 . It has a predicted boiling point of 282.4±25.0 °C and a predicted density of 1.451±0.06 g/cm3 . The compound is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Photocatalytic Reactions

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate has been utilized in photocatalytic reactions. A study demonstrated its use in visible-light-driven direct 2,2-difluoroacetylation. This process involved irradiation by a blue light-emitting diode (LED) and resulted in the formation of various 2,2-difluoroalkanoates and 2,2-difluoroalkenoates (Furukawa et al., 2020).

Radical Addition Reactions

This compound plays a significant role in radical addition reactions. It was involved in Na2S2O4-mediated radical additions to vinyl ethers, leading to the synthesis of difluoroacetyl-substituted acetals (Kondratov et al., 2015).

Synthesis of Difluoroalkylated Compounds

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate is used in the synthesis of various difluoroalkylated compounds. For instance, it was used in a photoinduced vicinal difluoroalkylation and aminosulfonylation of alkynes, which produced ethyl 2,2-difluoro-4-aryl-4-sulfamoylbut-3-enoates (Xiang et al., 2017).

N-Formylation of Amines

In another application, this compound was used in the copper-catalyzed N-formylation of amines, providing an efficient method to produce N-formamides from a range of amines (Li et al., 2018).

Electrosynthesis

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate was also involved in electrosynthesis processes. It was used in the molar scale electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, showcasing its utility in preparing difluoromethylene building block precursors (Clavel et al., 2000).

Visible-Light Photoredox Catalysis

The compound has been a key player in visible-light-induced photoredox catalysis. It was utilized in the Ir(III)-catalyzed difluoroalkylation–bicyclization of 1,7-enynes, forming difluoromethyl-containing benzo[a]fluoren-5-ones (Huang et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNNVRZLXOPTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate

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